molecular formula C15H12O4 B7879298 2-[(4-Formylphenoxy)methyl]benzoic acid

2-[(4-Formylphenoxy)methyl]benzoic acid

Cat. No.: B7879298
M. Wt: 256.25 g/mol
InChI Key: NIIXHVRQXBKQQT-UHFFFAOYSA-N
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Description

2-[(4-Formylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a 4-formylphenoxymethyl substituent at the ortho position of the carboxylic acid group. This compound combines the reactivity of a formyl group (providing sites for nucleophilic addition or condensation reactions) with the acidity and hydrogen-bonding capacity of the benzoic acid moiety. For example, 4-[(4-Formylphenoxy)methyl]benzoic acid (CAS 428468-34-2) is a positional isomer synthesized for applications in organic intermediates and pharmaceutical research .

Properties

IUPAC Name

2-[(4-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIXHVRQXBKQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Formylphenoxy)methyl]benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with salicylaldehyde. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the formylphenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-[(4-Formylphenoxy)methyl]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Formylphenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-[(4-Carboxyphenoxy)methyl]benzoic acid.

    Reduction: 2-[(4-Hydroxymethylphenoxy)methyl]benzoic acid.

    Substitution: 2-[(4-Nitrophenoxy)methyl]benzoic acid or 2-[(4-Bromophenoxy)methyl]benzoic acid.

Scientific Research Applications

2-[(4-Formylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoic acid moiety can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, supported by evidence:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Evidence Source
2-[(4-Formylphenoxy)methyl]benzoic acid C₁₅H₁₂O₅ -COOH at C2; -OCH₂-C₆H₄CHO at C2 Potential intermediate for drug synthesis
4-[(4-Formylphenoxy)methyl]benzoic acid C₁₅H₁₂O₅ -COOH at C4; -OCH₂-C₆H₄CHO at C4 Used in organic synthesis; positional isomer
2-[(4-Fluorophenoxy)methyl]benzoic acid C₁₄H₁₁FO₃ -F instead of -CHO Increased lipophilicity; potential bioactivity
2-[(4-Bromophenyl)methoxy]benzoic acid C₁₄H₁₁BrO₃ -Br instead of -CHO; -OCH₂-C₆H₄Br at C2 Halogenated analog; lab research applications
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid C₁₅H₁₃ClO₃ -Cl and -CH₃ substituents; meta substitution Studied for pesticidal/antimicrobial activity
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ -F at C4; -NHPh at C2 Crystal structure with hydrogen-bonded dimers
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid C₂₀H₁₅ClO₂S Thioether linkage; bulky substituent Investigated for unique reactivity in catalysis

Structural and Functional Differences

  • Substituent Effects: Formyl Group (Target Compound): Enhances electrophilicity and reactivity in condensation reactions compared to halogenated analogs (e.g., -F in , -Br in ). Halogenated Derivatives: Fluorine (as in ) improves metabolic stability and membrane permeability, while bromine () may enhance halogen bonding in crystal engineering. Thioether Linkage (): Introduces sulfur-based redox activity and flexibility, contrasting with the oxygen ether linkage in the target compound.
  • Biological Activity: Benzoic acid derivatives with electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) show enhanced anti-inflammatory or antimicrobial properties. For example, 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid () has been explored for pesticidal applications. Anti-tumor activity is observed in structurally complex analogs like 2-acetylamino benzoic acid methyl ester (), though direct data for the target compound remain speculative.

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